2H-Pyran-2-one, 3-acetyl- (9CI)

Description

BenchChem offers high-quality 2H-Pyran-2-one, 3-acetyl- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-one, 3-acetyl- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

194361-82-5 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.122 |

IUPAC Name |

3-acetylpyran-2-one |

InChI |

InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3 |

InChI Key |

GHDWIOYZXHAFKH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=COC1=O |

Synonyms |

2H-Pyran-2-one, 3-acetyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

3-acetyl-2H-pyran-2-one chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2H-pyran-2-one and Its Derivatives

Introduction

3-acetyl-2H-pyran-2-one is a heterocyclic compound featuring a core 2H-pyran-2-one ring, which is an α,β-unsaturated lactone, substituted with an acetyl group at the 3-position. This scaffold is a key structural component in numerous natural products and synthetic analogues. While detailed experimental data for the unsubstituted parent compound, 3-acetyl-2H-pyran-2-one, is limited in publicly accessible literature, a wealth of information exists for its derivatives, which are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core structure and delves into the well-documented chemical properties, experimental protocols, and biological activities of its key analogues, including Dehydroacetic Acid and 3-Acetylcoumarin.

Chemical Structure and Core Features

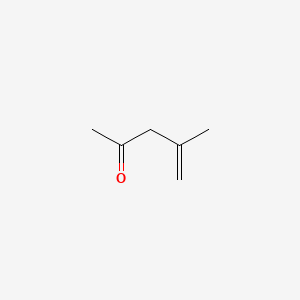

The fundamental structure of 3-acetyl-2H-pyran-2-one consists of a six-membered heterocyclic ring containing one oxygen atom, a ketone at the 2-position, a double bond between C4 and C5, and an acetyl group at the C3 position. This arrangement of functional groups—an α,β-unsaturated lactone and a β-dicarbonyl-like system—makes the molecule a versatile synthon for a variety of chemical transformations.

Key reactive sites include:

-

The electrophilic carbon centers of the lactone carbonyl, the acetyl carbonyl, and the C4/C6 positions of the pyran ring.

-

The nucleophilic carbon at the C5 position.

-

The enolizable protons of the acetyl group's methyl moiety.

These features allow 3-acetyl-2H-pyran-2-one derivatives to serve as powerful building blocks for the synthesis of more complex heterocyclic systems.[1]

Physicochemical Properties of Key Derivatives

| Property | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) | 3-acetyltetrahydro-2H-pyran-2-one | 3-acetyl-2H-1-benzopyran-2-one (3-Acetylcoumarin) |

| CAS Number | 520-45-6[2] | 63872-58-2[3] | 3949-36-8[4] |

| Molecular Formula | C₈H₈O₄[2] | C₇H₁₀O₃[3] | C₁₁H₈O₃[4] |

| Molecular Weight | 168.15 g/mol [5] | 142.15 g/mol [3] | 188.18 g/mol [4] |

| Melting Point | 109 - 111 °C[2] | Not Available | 119 - 122 °C[4] |

| Boiling Point | 270 °C[2] | Not Available | Not Available |

| Appearance | Light yellow crystalline powder[2] | Not Available | Pale yellow solid[6] |

Spectroscopic Data Analysis

The structure of these compounds has been elucidated and confirmed through various spectroscopic techniques. While a complete dataset for the parent compound is unavailable, data from its derivatives provide insight into the expected spectral features.

-

Infrared (IR) Spectroscopy: For 3-acetylcoumarin derivatives, characteristic peaks include strong carbonyl (C=O) stretching frequencies for the lactone (around 1730 cm⁻¹) and the acetyl ketone (around 1680-1690 cm⁻¹).[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: In derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, the methyl protons of the acetyl group typically appear as a singlet around δ 2.5 ppm. The protons on the pyran or aromatic ring appear in the region characteristic for olefinic or aromatic protons.[7] For 3-acetylcoumarin, the aromatic protons appear between δ 7.4-8.5 ppm.[6]

-

¹³C-NMR: The carbon signals for the lactone and ketone carbonyls are highly deshielded, appearing in the δ 160-200 ppm range. For instance, in 3-acetylcoumarin, the acetyl carbonyl carbon appears around δ 195.8 ppm and the lactone carbonyl at δ 159.5 ppm.[6]

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight is typically observed. Common fragmentation patterns involve the loss of the acetyl group or other substituents.[7]

Experimental Protocols: Synthesis

The 3-acetyl-2H-pyran-2-one core and its derivatives are valuable intermediates. The following protocol details a common method for the synthesis of 3-acetylcoumarin, a prominent benzofused analogue.

Protocol: Synthesis of 3-acetyl-2H-chromen-2-one (3-Acetylcoumarin) [6]

-

Reactants:

-

Salicylaldehyde (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Salicylaldehyde and ethyl acetoacetate are combined in a flask and stirred in an ice bath to cool.

-

A catalytic amount of piperidine is added dropwise to the cooled mixture with continuous shaking.

-

The mixture is maintained at a freezing temperature until a yellow solid mass precipitates.

-

The reaction is allowed to proceed to completion as monitored by thin-layer chromatography (TLC).

-

The resulting solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield the pure 3-acetyl-2H-chromen-2-one product.

-

Caption: A workflow diagram illustrating the key steps in the synthesis of 3-acetylcoumarin.

Chemical Reactivity and Applications

The 3-acetyl-2H-pyran-2-one scaffold is a versatile building block in organic synthesis.

-

Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with dienophiles like dialkyl acetylenedicarboxylates, providing a route to variously substituted aromatic compounds.[9]

-

Heterocycle Synthesis: The acetyl group is a key handle for further functionalization. For example, 3-acetylcoumarin and its bromoacetylated derivatives are used as starting materials for synthesizing a wide range of fused heterocyclic systems, including pyrazoles, thiazoles, thiophenes, and pyridines.[7][10][11][12] These reactions often proceed via condensation or multicomponent reactions targeting the reactive acetyl group.

Biological and Pharmacological Significance

Derivatives of 3-acetyl-2H-pyran-2-one have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.

-

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 3-acetylcoumarin derivatives against various human cancer cell lines, including breast, liver, colon, and gastric cancers.[7][12] Some analogues have shown efficacy comparable to standard anticancer agents in vitro.[12] The proposed mechanism for some coumarins involves the induction of apoptosis.[4]

-

Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives synthesized from pyran-2-one precursors have exhibited significant antibacterial and antifungal activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[13]

-

Other Activities: The broader coumarin and pyran classes of compounds are known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[14]

The diverse biological profile of these compounds makes them a subject of ongoing research for the development of new therapeutic agents.

Caption: A workflow for the biological evaluation of novel 3-acetyl-2H-pyran-2-one derivatives.

3-acetyl-2H-pyran-2-one represents an important heterocyclic scaffold. While comprehensive data on the parent molecule is sparse, its derivatives, particularly Dehydroacetic Acid and 3-Acetylcoumarin, are well-characterized and exhibit significant chemical versatility and biological activity. Their utility as synthons for complex heterocycles and their promising anticancer and antimicrobial properties ensure that they will remain a focus of research for scientists in organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. carlroth.com [carlroth.com]

- 3. 2H-Pyran-2-one, 3-acetyltetrahydro- | C7H10O3 | CID 11446390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]

- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroacetic Acid (DHA): A Comprehensive Technical Guide on its Synthesis, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA), a pyrone derivative with a rich history spanning over a century, continues to be a molecule of significant interest across various scientific disciplines. Initially recognized for its potent antimicrobial properties, its applications have expanded into the realms of organic synthesis and pharmacology, with emerging research highlighting its potential as an anticancer agent. This technical guide provides an in-depth exploration of the discovery and synthesis of DHA, detailing established experimental protocols and presenting key quantitative data. Furthermore, it delves into the molecular mechanisms underpinning its biological activities, including its role in disrupting microbial integrity and inducing cell cycle arrest and apoptosis in cancer cells. Visualized through detailed diagrams, these pathways offer a clear understanding of DHA's mode of action at a cellular level. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the unique chemical and biological attributes of dehydroacetic acid in their work.

Discovery and Chemical Properties

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) was first discovered in 1866 by the German chemist Johann Georg Anton Geuther. Its molecular formula is C₈H₈O₄, and it exists as an odorless, white to pale yellow crystalline powder.[1][2] DHA is sparingly soluble in water but shows good solubility in various organic solvents.[2]

| Property | Value | Reference |

| IUPAC Name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-4-one | [2] |

| CAS Number | 520-45-6 | [3] |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molar Mass | 168.15 g/mol | [3] |

| Melting Point | 109-111 °C | [4] |

| Boiling Point | 270 °C | [2] |

| Appearance | White to pale yellow crystalline powder | [2][4] |

Synthesis of Dehydroacetic Acid

Several methods have been established for the synthesis of dehydroacetic acid, with the most common routes involving the self-condensation of ethyl acetoacetate and the dimerization of diketene.

Synthesis from Ethyl Acetoacetate

This method, a classic in organic synthesis, involves the self-condensation of ethyl acetoacetate in the presence of a base, typically sodium bicarbonate.[5][6]

Experimental Protocol:

-

Apparatus: A 250-mL round-bottom flask equipped with a thermometer and a fractional distillation setup.

-

Reagents:

-

Ethyl acetoacetate: 100 g (0.77 mol)

-

Sodium bicarbonate: 0.5 g

-

-

Procedure:

-

Combine the ethyl acetoacetate and sodium bicarbonate in the round-bottom flask.

-

Heat the mixture to reflux. Ethanol, a byproduct of the condensation reaction, will begin to distill off.

-

Continue heating for approximately 6 hours, maintaining the reaction temperature.[7] The temperature of the reaction mixture will gradually rise.

-

Once the temperature reaches 200°C, stop the heating.

-

The crude dehydroacetic acid will solidify upon cooling.

-

Purify the product by recrystallization from ethanol.

-

-

Yield: This method typically yields around 53% of crude DHA, which can be increased to approximately 80% after purification.[5][7]

Synthesis from Diketene

The base-catalyzed dimerization of diketene is a widely used industrial method for DHA synthesis. Common catalysts for this reaction include organic bases such as imidazole, 1,4-diazabicyclo[2.2.2]octane (DABCO), and pyridine.[2]

Reaction Scheme:

Caption: Base-catalyzed dimerization of diketene to form dehydroacetic acid.

Synthesis from 2,2,6-trimethyl-4H-1,3-dioxin-4-one

A high-yield synthesis of DHA can be achieved through the pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. This method boasts near-quantitative yields.

Experimental Protocol:

-

Apparatus: A reaction flask equipped with a reflux condenser.

-

Reagents:

-

2,2,6-trimethyl-4H-1,3-dioxin-4-one

-

Inert solvent (e.g., xylene)

-

-

Procedure:

-

Dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an inert solvent.

-

Heat the solution to reflux.

-

The reaction is typically complete within a short period.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization if necessary.

-

-

Yield: This method has been reported to achieve yields of up to 99%.

Biological Activities and Mechanisms of Action

Dehydroacetic acid exhibits a broad spectrum of biological activities, most notably as an antimicrobial and anticancer agent.

Antimicrobial Activity

DHA is effective against a wide range of bacteria and fungi, making it a common preservative in food, cosmetics, and pharmaceutical products.[8] Its primary mechanism of action is believed to be the disruption of microbial cell membranes and the inhibition of key cellular enzymes.[9]

Mechanism of Antimicrobial Action:

Caption: Proposed antimicrobial mechanism of dehydroacetic acid.

Quantitative Data on Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. While specific MIC values for DHA against a wide range of organisms are not extensively compiled in single sources, derivatives of DHA have shown significant activity. For instance, certain enamine derivatives of DHA have demonstrated improved broad-spectrum activity against both E. coli and S. aureus compared to the parent compound.[10]

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Escherichia coli | Dehydroacetic acid derivative 4b (N-Me) | - | [10] |

| Staphylococcus aureus | Dehydroacetic acid derivative 4d (N-Ph) | - | [10] |

Note: Specific MIC values for the derivatives were not provided in the source, but their enhanced activity was highlighted.

Anticancer Activity

Emerging research has focused on the potential of dehydroacetic acid and its derivatives as anticancer agents.[4][11] Studies have shown that DHA can induce cell cycle arrest and apoptosis in various cancer cell lines.

3.2.1. Induction of Cell Cycle Arrest

DHA has been observed to induce cell cycle arrest, particularly at the G2/M checkpoint.[12] This arrest prevents cancer cells from progressing through mitosis and proliferating. The mechanism is thought to involve the modulation of key cell cycle regulatory proteins.

Signaling Pathway for DHA-Induced G2/M Arrest:

Caption: Proposed pathway for DHA-induced G2/M cell cycle arrest.

3.2.2. Induction of Apoptosis

In addition to cell cycle arrest, DHA can trigger programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspase enzymes.

Signaling Pathway for DHA-Induced Apoptosis:

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 3. Dehydroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

- 12. Ascorbic acid-dehydroascorbate induces cell cycle arrest at G2/M DNA damage checkpoint during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a versatile pyrone derivative also known as dehydroacetic acid (DHA). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 16.71 | Singlet | 1H | Enolic -OH |

| 5.92 | Singlet | 1H | C5-H |

| 2.68 | Singlet | 3H | -COCH₃ |

| 2.27 | Singlet | 3H | C6-CH₃ |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 204.91 | C =O (acetyl) |

| 180.84 | C4 |

| 168.89 | C2 |

| 160.77 | C6 |

| 101.13 | C5 |

| 99.59 | C3 |

| 29.63 | -COC H₃ |

| 20.36 | C6-C H₃ |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2800 | Broad | O-H stretch (enolic, intramolecular hydrogen bonding) |

| 1720-1700 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1650-1630 | Strong | C=O stretch (acetyl ketone) |

| 1600-1550 | Medium | C=C stretch (pyran ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (lactone) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 153 | 63.5 | [M - CH₃]⁺ |

| 125 | 33 | [M - COCH₃]⁺ |

| 85 | 80 | [M - C₄H₃O₂]⁺ |

| 69 | 29.6 | [C₄H₅O]⁺ |

| 43 | 93 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the solid 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is performed using a mass spectrometer with a direct insertion probe or coupled with a gas chromatograph. A small amount of the solid sample is introduced into the ion source. The molecules are then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physicochemical Properties of 2H-Pyran-2-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2H-pyran-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document details their key physicochemical parameters, experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.

Introduction to 2H-Pyran-2-one Derivatives

2H-pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic lactones. The core structure consists of a dihydropyran ring with a ketone group at the 2-position. This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The physicochemical properties of these derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy.

Physicochemical Properties

The substituent groups on the 2H-pyran-2-one ring significantly influence its physicochemical properties such as melting point, boiling point, solubility, and lipophilicity (logP). These parameters are critical for understanding the compound's behavior in biological systems.

Data Presentation

The following tables summarize the available quantitative physicochemical data for 2H-pyran-2-one and several of its derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

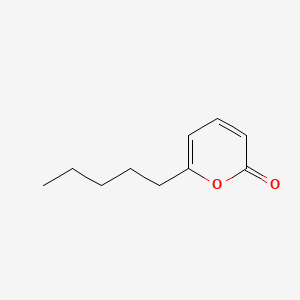

| 2H-Pyran-2-one |  | C₅H₄O₂ | 96.08 | 5 | 206-209 | 0.8[1] |

| 4,6-Dimethyl-2H-pyran-2-one |  | C₇H₈O₂ | 124.14 | 48-50[2][3] | 245[4] | 0.185 (est.)[2] |

| 3,4-Dihydro-6-methyl-2H-pyran-2-one |  | C₆H₈O₂ | 112.13 | - | 82-83 @ 15 mmHg[5] | 0.9 |

| 6-Pentyl-2H-pyran-2-one (6PP) |  | C₁₀H₁₄O₂ | 166.22 | - | 287.6[6] | - |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |  | C₈H₈O₄ | 168.15 | 112[7] | - | - |

| 3-Amino-6-phenyl-2H-pyran-2-one |  | C₁₁H₉NO₂ | 187.19 | 223-225 | - | - |

| 3-Amino-12-methyl-2-phenyl-2H-benzo[b]pyrazolo[3',4':4,5]pyrano[2,3-e][4][8]diazepin-4(6H)-one |  | C₂₀H₁₅N₅O₂ | 357.37 | 223–225[9] | - | - |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of 2H-pyran-2-one derivatives and the determination of their physicochemical properties.

Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid)

This protocol describes a one-pot synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a common and versatile derivative.[10]

Materials:

-

Ethyl acetoacetate

-

Aryl aldehydes

-

Acetonitrile

-

Chlorosulfonic acid

-

p-Toluenesulfonic acid (catalyst)

-

Ultrasound bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and acetonitrile (5 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Ultrasound Irradiation: Place the flask in an ultrasound bath at ambient temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones.[8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a classical and widely accepted method for the experimental determination of logP.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Test compound (2H-pyran-2-one derivative)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

-

Dissolution of Compound: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). The concentration should be low enough to ensure that the solubility in neither phase is exceeded.

-

Partitioning: Place a known volume of the solution and a known volume of the other phase into a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculation of LogP: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Signaling Pathway

The antifungal activity of 6-pentyl-2H-pyran-2-one (6PP) has been linked to the inhibition of the Target of Rapamycin (TOR) signaling pathway in fungi. This pathway is a central regulator of cell growth, proliferation, and metabolism.

Caption: Fungal TOR Signaling Pathway and Inhibition by 6-Pentyl-2H-pyran-2-one.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2H-pyran-2-one derivatives.

Caption: General Experimental Workflow for 2H-Pyran-2-one Derivative Synthesis.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2H-pyran-2-one derivatives, supported by quantitative data, experimental protocols, and visual diagrams. A thorough understanding of these properties is fundamental for the rational design and development of novel therapeutic agents based on the 2H-pyran-2-one scaffold. The presented information serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

- 1. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dimethyl-2-pyrone | 675-09-2 [amp.chemicalbook.com]

- 3. 4,6-Dimethyl-2H-pyran-2-one | CAS#:675-09-2 | Chemsrc [chemsrc.com]

- 4. 4,6-dimethyl-2H-pyran-2-one [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. 6-Amyl-α-pyrone - Wikipedia [en.wikipedia.org]

- 7. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 771-03-9 | AAA77103 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ubiquitous 2H-Pyran-2-one Scaffold: A Technical Guide to its Natural Occurrence, Biological Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one moiety, a six-membered heterocyclic lactone, is a privileged scaffold found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant attention in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of 2H-pyran-2-one scaffolds, detailing their biosynthesis, isolation, and characterization, and summarizing their key biological activities with a focus on quantitative data and experimental methodologies.

Natural Sources and Biosynthesis of 2H-Pyran-2-one Scaffolds

2H-Pyran-2-one derivatives are predominantly biosynthesized by fungi and plants through the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs), large multienzyme complexes that dictate the structure of the resulting polyketide chain.

A prominent example is the biosynthesis of 6-pentyl-α-pyrone (6-PP) , a volatile compound produced by various Trichoderma species. While the complete enzymatic cascade is still under investigation, it is understood to originate from the fatty acid metabolic pool, likely through the β-oxidation of linoleic acid, providing the starter and extender units for the PKS machinery. The polyketide chain then undergoes cyclization and dehydration to form the characteristic α-pyrone ring.

Another significant class of naturally occurring 2H-pyran-2-ones are the pyranonaphthoquinones , which are characterized by a naphtho[2,3-c]pyran-5,10-dione ring system. These metabolites are isolated from a wide range of microorganisms, plants, and insects and are also products of polyketide biosynthesis.

Quantitative Data on Biological Activities

The diverse structures of naturally occurring 2H-pyran-2-ones translate into a broad range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The following tables summarize key quantitative data for representative compounds.

Table 1: Antifungal and Antimicrobial Activity of 2H-Pyran-2-one Derivatives

| Compound | Source Organism | Target Organism | Activity (IC₅₀/MIC) | Reference |

| 6-pentyl-α-pyrone | Trichoderma spp. | Fusarium oxysporum | 70% inhibition at 25 mg/L | [1] |

| Talaroderxine C | Polyphilus sieberi | Bacillus subtilis | MIC: 0.52 µg/mL (0.83 µM) | [2] |

| Talaroderxine C | Polyphilus sieberi | Staphylococcus aureus | MIC: 66.6 µg/mL (105.70 µM) | [2] |

| 2H-Pyran-2-one | Lentinus edodes | Fusarium solani | Significant mycelial growth suppression at 1000 ppm | [3] |

Table 2: Cytotoxic Activity of 2H-Pyran-2-one Derivatives against Cancer Cell Lines

| Compound | Source Organism/Origin | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Phialoyxinone B | Phialocephala sp. | HL-60 (Leukemia) | 11.80 | [4] |

| Phialoyxinone B | Phialocephala sp. | SMMC-7721 (Hepatoma) | 15.21 | [4] |

| Phialoyxinone B | Phialocephala sp. | A549 (Lung) | 19.32 | [4] |

| Phialoyxinone B | Phialocephala sp. | MCF-7 (Breast) | 16.54 | [4] |

| Phialoyxinone B | Phialocephala sp. | SW480 (Colon) | 17.88 | [4] |

| Talaroderxine C | Polyphilus sieberi | MCF-7 (Breast) | 0.068 | [2] |

| Synthetic Steroidal 2H-pyran | Synthetic | HeLa (Cervical) | < 19 | [5] |

| Synthetic Steroidal 2H-pyran | Synthetic | Jurkat (Leukemia) | < 19 | [5] |

| Synthetic 2-amino-pyran derivative | Synthetic | MCF-7 (Breast) | 161.4 | [6] |

Table 3: Antioxidant Activity of 2H-Pyran-2-one Derivatives

| Compound | Source Organism/Origin | Assay | Activity (EC₅₀ in µM) | Reference |

| Diketopiperazine derivative (Compound 10) | Aspergillus luchuensis | DPPH scavenging | 60.8 | [7] |

| Diketopiperazine derivatives (Compounds 1-4, 10, 11) | Aspergillus luchuensis | Reducing ability | 8.73 - 176.39 | [7] |

Experimental Protocols

Isolation and Purification of Fungal 2H-Pyran-2-ones

The following is a general workflow for the isolation and purification of 2H-pyran-2-one derivatives from fungal cultures. Specific parameters may need to be optimized depending on the fungal species and the target compound.

Protocol Details:

-

Fungal Culture: The fungus is grown on a suitable solid (e.g., rice or PDA) or liquid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions of increasing polarity.

-

Purification: Fractions showing the presence of the target compound (monitored by TLC or HPLC) are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Characterization: The structure of the purified compound is elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).

-

Flow Rate: Typically 1 mL/min for analytical scale.

-

Detection: UV detector (2H-pyran-2-ones typically absorb around 230-300 nm) and/or a mass spectrometer.

NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the complete structure by determining correlations between protons and carbons.

Signaling Pathway Modulation

6-Pentyl-α-pyrone and the Auxin Signaling Pathway

The fungal volatile 6-pentyl-α-pyrone (6-PP) has been shown to modulate root morphogenesis in Arabidopsis thaliana by interacting with the auxin signaling pathway.[8][9][10] 6-PP inhibits primary root growth and promotes lateral root formation, effects that are characteristic of auxin activity. Studies have shown that 6-PP affects the expression and localization of PIN auxin-transport proteins and that its effects are dependent on auxin receptors (TIR1/AFB) and transcription factors (ARF7, ARF19).[8]

Pyranonaphthoquinones and the iNOS Signaling Pathway

Certain pyranonaphthoquinones have demonstrated anti-inflammatory activity, in part through the inhibition of the inducible nitric oxide synthase (iNOS) signaling pathway. Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Some pyranonaphthoquinones can suppress the expression of the iNOS enzyme, thereby reducing the production of NO. This suppression can occur at the level of transcription, for example, by inhibiting the activation of the transcription factor NF-κB, which is a key regulator of iNOS gene expression.

Conclusion

The 2H-pyran-2-one scaffold represents a rich source of bioactive natural products with significant potential for the development of new therapeutic agents. A thorough understanding of their natural occurrence, biosynthesis, and mechanisms of action is crucial for harnessing their full potential. This technical guide provides a foundational overview for researchers and professionals in the field, highlighting the importance of this versatile chemical entity in drug discovery and development. Further research into the detailed biosynthetic pathways and the elucidation of the molecular targets of these compounds will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 2. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diketopiperazines and 2H-pyran-2-ones with antioxidant activity from the rice fermented with Aspergillus luchuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dual Reactivity of Pyran-2-ones: A Technical Guide to Electrophilic Sites and Synthetic Versatility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyran-2-one derivatives, heterocyclic scaffolds widely distributed in natural products, represent a cornerstone in synthetic and medicinal chemistry.[1][2][3][4][5][6][7] Their unique electronic structure, a hybrid of a conjugated diene and an α,β-unsaturated lactone, imparts a dual reactivity, allowing them to react with both electrophiles and nucleophiles. This guide provides an in-depth analysis of the reactivity and electrophilic sites of pyran-2-one derivatives, offering insights into their reaction mechanisms, synthetic applications, and relevance in drug discovery. Detailed experimental protocols for key transformations and data-rich tables are provided to support further research and development.

Electronic Structure and Sites of Reactivity

The chemistry of the 2H-pyran-2-one ring is complex, exhibiting characteristics of both aliphatic and aromatic systems.[1] The ring contains five sp²-hybridized carbon atoms and a lactone functionality. The conjugation of the carbonyl group with the C=C double bonds enhances the chemical reactivity, creating distinct electrophilic and nucleophilic centers.[8][9]

Electrophilic Sites: The pyran-2-one ring is susceptible to nucleophilic attack at three primary electrophilic centers: the C2, C4, and C6 positions.[1][2][3][10] This vulnerability is due to the electron-withdrawing effect of the carbonyl group and the extended conjugation, which delocalizes positive charge to these positions, as illustrated by its resonance forms.

Nucleophilic Sites: Conversely, the pyran-2-one ring demonstrates aromatic-like behavior in its reactions with electrophiles.[1] Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, selectively occur at the electron-rich C3 and C5 positions.[1]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. revues.imist.ma [revues.imist.ma]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

In-depth Technical Guide: Biological Activity Screening of Novel Pyran-Fused Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyran-fused analogues. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document details key experimental protocols, presents quantitative data for a range of analogues, and visualizes critical cellular pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction to Pyran-Fused Analogues

The pyran ring is a core structural motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The fusion of the pyran ring with other heterocyclic systems gives rise to a diverse library of analogues with unique three-dimensional structures, enabling them to interact with a variety of biological targets. The exploration of these novel scaffolds is a vibrant area of drug discovery, with a primary focus on developing potent and selective therapeutic agents.

Data Presentation: Biological Activities of Novel Pyran-Fused Analogues

The following tables summarize the in vitro biological activities of various novel pyran-fused analogues, providing a comparative analysis of their potency against different cell lines and targets.

Table 1: Anticancer Activity of Pyran-Fused Analogues (IC50 in µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |

| 6e | 12.46 ± 2.72 | - | - | [1] |

| 8a | 8.24 ± 0.19 | - | - | |

| 8b | 4.22 ± 0.81 | - | - | |

| 8c | - | - | 7.58 ± 1.01 | [1] |

| 14b | - | 0.23 ± 0.12 | - | [1] |

| Compound 27 | High | - | - | [2] |

| Compound 28 | - | 2.53 | - | [2] |

| Compound 29 | High (MDA-MB-231) | - | - | [2] |

| 3',6-dichloroflavanone (66) | - | - | - | [2] |

| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one (77) | - | - | 1.4 | [2] |

Table 2: Anti-inflammatory Activity of Pyran-Fused Analogues

| Compound ID | Target | IC50 (µM) | Reference |

| PYZ16 | COX-II | 0.52 | |

| PYZ19 | COX-II | 5.01 | |

| PYZ20 | COX-II | 0.33 | |

| PYZ24 | COX-II | 35.7 (ED50 µmol/kg) | |

| PYZ25 | COX-II | 38.7 (ED50 µmol/kg) | |

| Compound 33 | COX-2 | 7.59 | |

| Compound 34 | COX-2 | 0.140 |

Table 3: Antimicrobial and Antiviral Activities of Pyran-Fused Analogues

| Compound ID | Activity | Organism/Virus | MIC/EC50 (µM) | Reference |

| Compound 8 | Antiviral | Coxsackie Virus B5 | 0.15 | |

| Compound 22 | Antiviral | SARS-CoV-2 Mpro | 2.01 (IC50) | |

| Compound 27 | Antiviral | SARS-CoV-2 Mpro | 1.83 (IC50) | |

| Compound 31 | Antiviral | SARS-CoV-2 Mpro | 4.60 (IC50) | |

| Spiro-4H-pyran derivatives | Antibacterial | S. aureus | Various |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel pyran-fused analogues.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Novel pyran-fused analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyran-fused analogues in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Apoptosis Detection: Flow Cytometry with Annexin V/DAPI Staining

Flow cytometry is a powerful technique to quantify apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and assessing membrane integrity with a DNA-binding dye like DAPI.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the pyran-fused analogues at their IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and DAPI solution to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DAPI-negative/Annexin V-negative cells are viable, DAPI-negative/Annexin V-positive cells are in early apoptosis, and DAPI-positive/Annexin V-positive cells are in late apoptosis or necrosis.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, to elucidate the mechanism of apoptosis induction.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualizations

The following diagrams, generated using the Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of novel pyran-fused analogues.

Caption: General experimental workflow for anticancer screening of pyran-fused analogues.

Caption: Proposed intrinsic apoptosis pathway induced by pyran-fused analogues.

Caption: Logical flow of interpreting experimental results in anticancer screening.

References

3-Acetylcoumarin Derivatives: Versatile Building Blocks for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyran-2-one compounds, are privileged scaffolds in medicinal chemistry and organic synthesis, renowned for their broad spectrum of biological activities. Among the various substituted coumarins, 3-acetylcoumarin stands out as a particularly versatile and valuable building block. Its unique structural features, including a reactive acetyl group and an electrophilic pyrone ring, provide multiple reaction sites for the construction of a diverse array of heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-acetylcoumarin derivatives as key intermediates in the synthesis of complex organic molecules with significant therapeutic potential.

Synthesis of 3-Acetylcoumarin: The Knoevenagel Condensation

The most common and efficient method for the synthesis of 3-acetylcoumarin is the Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate. This reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and can be performed under solvent-free conditions or in a solvent like ethanol.

Experimental Protocol: Synthesis of 3-Acetylcoumarin[1][2]

Materials:

-

Salicylaldehyde

-

Ethyl acetoacetate

-

Piperidine (or Morpholine)

-

Ethanol (optional)

Procedure:

-

In a round-bottom flask, combine salicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 10 mol%).

-

The reaction mixture can be gently warmed (e.g., to 78°C in ethanol) or stirred at room temperature.[1] The reaction can also be carried out under solvent-free conditions.[2]

-

Stir the mixture for the appropriate time (e.g., 30 minutes to a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 3-acetylcoumarin, often crystallizes directly from the reaction mixture.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.

This method is known for its high yields, often exceeding 85-90%, and the production of a relatively clean product.[2][1]

Reactivity and Applications in Heterocyclic Synthesis

The rich chemistry of 3-acetylcoumarin stems from its multiple reactive sites, making it a valuable synthon for the construction of various heterocyclic rings. The acetyl group's α-protons are acidic and can be functionalized, while the carbonyl group can undergo condensation reactions. The C4 position of the coumarin ring is an electrophilic Michael acceptor, and the pyrone ring itself can be cleaved and rearranged.

Synthesis of Pyrazole Derivatives

3-Acetylcoumarin serves as a key precursor for the synthesis of pyrazole-containing coumarins, which are known for their diverse biological activities. The general strategy involves the reaction of 3-acetylcoumarin with hydrazine derivatives.

Experimental Protocol: Synthesis of Pyrazolin-3-yl Coumarin Derivatives[3]

Materials:

-

3-Acetylcoumarin

-

Aryl aldehyde

-

Hydrazine hydrate or Phenyl hydrazine hydrochloride

-

Morpholinium glycolate (catalyst)

Procedure:

-

A one-pot, multi-component reaction is performed by mixing 3-acetylcoumarin (1 equivalent), an appropriate aryl aldehyde (1 equivalent), and hydrazine hydrate or phenyl hydrazine hydrochloride (1 equivalent).

-

A catalytic amount of morpholinium glycolate is added.

-

The reaction is carried out under solvent-free conditions.

-

The mixture is stirred at an appropriate temperature and for a sufficient time to complete the reaction, as monitored by TLC.

-

The initial step involves a Claisen-Schmidt condensation to form an in-situ cinnamoyl coumarin intermediate.[3]

-

This intermediate then undergoes cyclization with the hydrazine to form the pyrazoline ring.

-

The resulting product is then isolated and purified.

Yields for this reaction are often high, with electron-withdrawing groups on the aromatic aldehyde generally leading to faster reactions and higher yields (80-92%).[3]

Synthesis of Thiazole Derivatives

The acetyl group of 3-acetylcoumarin can be halogenated to form a 3-(bromoacetyl)coumarin intermediate, which is a versatile precursor for the synthesis of various heterocycles, including thiazoles.

Experimental Protocol: Synthesis of 3-(2-Amino-4-thiazolyl)coumarins[4]

Materials:

-

3-Acetylcoumarin

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Thiourea

-

Solvent (e.g., carbon tetrachloride)

Procedure:

-

To a solution of 3-acetylcoumarin in a suitable solvent, NBS and a catalytic amount of benzoyl peroxide are added.

-

The mixture is refluxed to initiate the radical bromination of the acetyl group, forming 3-(bromoacetyl)coumarin in situ.

-

Thiourea is then added to the reaction mixture.

-

The mixture is further refluxed to facilitate the Hantzsch thiazole synthesis, where the α-haloketone reacts with the thiourea to form the aminothiazole ring.

-

After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the 3-(2-amino-4-thiazolyl)coumarin product.

This method provides a facile, single-step synthesis of these valuable derivatives.[4]

Synthesis of Pyridine Derivatives

3-Acetylcoumarin can also be utilized in multi-component reactions to construct highly substituted pyridine rings.

Experimental Protocol: Synthesis of Coumarin-Incorporated Pyridine-3-carbonitriles[5][6]

Materials:

-

3-Acetylcoumarin

-

Substituted benzaldehyde

-

Malononitrile

-

Ammonium acetate

-

Ethanolic KOH

-

Glacial acetic acid

Procedure:

-

Synthesis of Coumarinyl Chalcones: 3-Acetylcoumarin is condensed with a substituted benzaldehyde in the presence of ethanolic KOH to form the corresponding coumarinyl chalcone intermediate.

-

Synthesis of Pyridine-3-carbonitrile: The coumarinyl chalcone is then refluxed with malononitrile and ammonium acetate in glacial acetic acid.[5]

-

This one-pot, four-component reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final pyridine-3-carbonitrile derivative.[5]

-

The product precipitates from the reaction mixture and is isolated by filtration and can be recrystallized from a suitable solvent like dioxane.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of 3-acetylcoumarin and some of its heterocyclic derivatives as reported in the literature.

Table 1: Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation

| Salicylaldehyde (mmol) | Ethyl Acetoacetate (mmol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 10 | 10 | Piperidine (10) | Ethanol | 78 | - | 85 | [1] |

| 50.0 | 50.1 | Morpholine (catalytic) | None | Gentle warming | - | 96 | [2] |

| - | - | Cellulosic Sulfonic Acid | None | - | - | 88 | [6] |

Table 2: Synthesis of Pyrazolin-3-yl Coumarin Derivatives [3]

| Aryl Aldehyde Substituent | Reaction Time | Yield (%) |

| 4-Cl | - | 92 |

| 4-F | - | 91 |

| 4-NO₂ | - | 90 |

| 3-NO₂ | - | 80 |

Table 3: Synthesis of Pyrimidine Derivatives from 3-Acetyl Coumarin [7]

| Aromatic Aldehyde | Urea (mmol) | Time (h) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 4 | 10 | 64 | 193-195 |

| 4-Methoxybenzaldehyde | 4 | 10 | 59 | 117-119 |

| 4-Chlorobenzaldehyde | 4 | 12 | 65 | 210-212 |

| 4-Bromobenzaldehyde | 4 | 12 | 62 | 237-239 |

Biological Significance and Signaling Pathways

Derivatives synthesized from 3-acetylcoumarin often exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[8][9] The anticancer effects of some coumarin derivatives have been linked to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11]

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that is often dysregulated in cancer.[12][13] Activation of this pathway, typically initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell proliferation and growth.[12][14] Certain coumarin derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9][10][11]

Caption: PI3K/Akt signaling pathway and points of inhibition by 3-acetylcoumarin derivatives.

Experimental Workflows

The synthesis of complex heterocyclic molecules from 3-acetylcoumarin often involves multi-step reaction sequences. A generalized workflow for the synthesis and biological evaluation of novel coumarin derivatives is depicted below.

Caption: General workflow for synthesis and evaluation of 3-acetylcoumarin derivatives.

Conclusion

3-Acetylcoumarin and its derivatives represent a cornerstone in the field of heterocyclic synthesis. The ease of their preparation, coupled with the versatile reactivity of the coumarin core and the acetyl substituent, provides access to a vast chemical space of novel heterocyclic compounds. The significant biological activities exhibited by many of these derivatives, particularly in the realm of anticancer and antimicrobial research, underscore the importance of 3-acetylcoumarin as a privileged starting material in drug discovery and development. This guide has provided an overview of the key synthetic methodologies, quantitative data, and biological context to aid researchers in harnessing the full potential of these remarkable building blocks.

References

- 1. jetir.org [jetir.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Versatility of Dehydroacetic Acid: A Technical Guide to Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, has emerged as a highly versatile and valuable starting material in organic synthesis.[1][2] Its unique structural features, including multiple reactive sites, make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.[1][3] This technical guide provides an in-depth review of the applications of dehydroacetic acid in the synthesis of key heterocycles, including pyrans, pyrazoles, and pyridines. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data and visual representations of reaction pathways to facilitate understanding and replication in a research setting.

Synthesis of 3-Cinnamoyl-4-hydroxy-2-pyrone Derivatives via Knoevenagel Condensation

The Knoevenagel condensation of dehydroacetic acid with various aromatic and heteroaromatic aldehydes is a foundational reaction, yielding 3-cinnamoyl-4-hydroxy-2-pyrone derivatives. These compounds serve as crucial intermediates for the synthesis of further heterocyclic systems.[4][5] Microwave-assisted, solvent-free conditions have proven to be highly efficient for this transformation, offering significant improvements in reaction times and yields compared to conventional heating methods.[4][5]

General Reaction Scheme: Knoevenagel Condensation

Caption: Knoevenagel condensation of dehydroacetic acid with an aldehyde.

Quantitative Data: Microwave-Assisted Knoevenagel Condensation

The following table summarizes the reaction outcomes for the microwave-assisted condensation of dehydroacetic acid with various aldehydes under solvent-free conditions.

| Entry | Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 4 | 90 |

| 2 | 4-Chlorobenzaldehyde | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 6 | 88 |

| 4 | 2-Nitrobenzaldehyde | 8 | 85 |

| 5 | Thiophene-2-carboxaldehyde | 7 | 82 |

| 6 | Pyridine-4-carboxaldehyde | 10 | 75 |

Data compiled from studies demonstrating high efficiency of microwave-assisted synthesis.[4][5]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3-(3-(4-chlorophenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

-

Reactant Preparation: In a 10 mL microwave process vial, combine dehydroacetic acid (1.68 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).

-

Catalyst Addition: Add 3-4 drops of a catalyst mixture of pyridine and piperidine (1:1 v/v).

-

Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 160 W for 5 minutes.

-

Work-up and Purification: After cooling, the solidified product is washed with cold water and then recrystallized from ethanol to yield the pure 3-cinnamoyl derivative as a yellow solid.[4]

Multicomponent Synthesis of 4H-Pyran Derivatives

Dehydroacetic acid can act as the 1,3-dicarbonyl component in one-pot, three-component reactions to generate highly functionalized 4H-pyran derivatives. These reactions are prized for their atom economy and the complexity they build in a single synthetic operation. A common approach involves the reaction of an aromatic aldehyde, malononitrile, and dehydroacetic acid, often catalyzed by a base.

Logical Workflow: Multicomponent 4H-Pyran Synthesis

Caption: Mechanistic pathway for the three-component synthesis of 4H-pyrans.

Quantitative Data: Synthesis of 2-Amino-4-aryl-7-hydroxy-5-methyl-8-acetyl-4H-chromen-3-carbonitriles

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 92 |

| 2 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 88 |

| 3 | Benzaldehyde | Piperidine | Ethanol | 4 | 95 |

| 4 | 4-Methylbenzaldehyde | Piperidine | Ethanol | 6 | 90 |

| 5 | 3-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 85 |

Representative data for the synthesis of 4H-pyran derivatives.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-8-acetyl-7-hydroxy-5-methyl-4H-chromene-3-carbonitrile

-

Reaction Setup: To a solution of dehydroacetic acid (1.68 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

-

Catalyst Addition: Add piperidine (0.5 mL) to the mixture.

-

Reaction: Reflux the reaction mixture with stirring for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Synthesis of Pyrano[2,3-c]pyrazoles

Fused heterocyclic systems are of great importance in drug discovery. Dehydroacetic acid is a key precursor for the synthesis of pyrano[2,3-c]pyrazole derivatives. A common and efficient method is a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate. While DHA itself is not the β-ketoester, this multicomponent reaction framework is central to forming the pyranopyrazole core, and related syntheses start from DHA derivatives.[6][7] A direct synthesis involves the reaction of DHA with hydrazines.[6]

Reaction Pathway: From DHA to Pyrano[2,3-c]pyrazoles

Caption: General synthesis of pyrano[2,3-c]pyrazoles from dehydroacetic acid.

Quantitative Data: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Entry | Hydrazine Derivative | Solvent | Conditions | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol | Reflux, 6h | 85 |

| 2 | Phenylhydrazine | Acetic Acid | Reflux, 8h | 78 |

| 3 | 4-Nitrophenylhydrazine | Ethanol | Reflux, 10h | 72 |

| 4 | Isonicotinic acid hydrazide | Ethanol | Reflux, 8h | 80 |

Illustrative yields for the synthesis of pyranopyrazoles from DHA and its derivatives.[6]

Detailed Experimental Protocol: Synthesis of 6-Amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol describes a four-component reaction which is analogous to syntheses starting from DHA.

-

Component Mixing: In a round-bottom flask, mix ethyl acetoacetate (1.30 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.2 mL).

-

Reaction: Stir the mixture at room temperature for 2 hours, then reflux for an additional 4 hours.

-

Product Isolation: Cool the reaction mixture in an ice bath. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure pyranopyrazole derivative.[8][9]

Synthesis of Pyridine Derivatives

The conversion of the pyran ring in dehydroacetic acid into a pyridine ring is a valuable transformation. This is typically achieved by reaction with ammonia or primary amines, which involves a ring-opening and subsequent recyclization sequence.

Experimental Workflow: Pyran to Pyridine Transformation

Caption: Workflow for the synthesis of a substituted pyridone from DHA.

Quantitative Data: Synthesis of Substituted Pyridones

| Entry | Amine Source | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ammonium Acetate | 150 | 6 | 75 |

| 2 | Methylamine | 140 | 8 | 68 |

| 3 | Aniline | 160 | 10 | 62 |

Representative data for the conversion of DHA to pyridone derivatives.

Detailed Experimental Protocol: Synthesis of 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone

-

Reaction Setup: A solution of dehydroacetic acid (8.4 g, 50 mmol) in 100 mL of a 2M solution of ammonia in ethanol is placed in a stainless-steel autoclave.

-

Heating: The sealed autoclave is heated to 150°C for 6 hours.

-

Cooling and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting solid residue is recrystallized from aqueous ethanol to afford the pure pyridone product.

This guide highlights the significant potential of dehydroacetic acid as a readily available, versatile, and efficient precursor for the synthesis of a diverse range of heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules and functional materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etd | Synthesis and Photochemistry of Pyrano[2,3-c]pyrazoles | ID: vh53wv837 | Digital WPI [digital.wpi.edu]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Tautomerism in 3-Acetyl-4-Hydroxy-Pyran-2-Ones: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-acetyl-4-hydroxy-pyran-2-ones, with a primary focus on the extensively studied dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). This class of compounds is of significant interest due to its diverse biological activities and applications in organic synthesis. Understanding the tautomeric equilibrium is crucial for elucidating reaction mechanisms, predicting physicochemical properties, and designing novel derivatives with enhanced therapeutic potential.

The Core of Tautomerism in 3-Acetyl-4-Hydroxy-Pyran-2-Ones

3-Acetyl-4-hydroxy-pyran-2-ones can exist in several tautomeric forms, primarily through keto-enol tautomerization. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyranone ring. The most stable and predominant tautomer is generally the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one form, owing to its extended conjugated system.

The principal tautomeric forms of dehydroacetic acid are illustrated below:

Methodological & Application

Application Note: Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one from Ethyl Acetoacetate

Introduction

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is a pyrone derivative with significant applications across various industries. It serves as a versatile starting material in organic synthesis and is utilized as a fungicide, bactericide, and plasticizer.[1] This application note provides a detailed protocol for the synthesis of dehydroacetic acid from ethyl acetoacetate through a self-condensation reaction. The described methodology is robust and can be adapted for both laboratory-scale and larger-scale production.

Reaction Scheme

The synthesis proceeds via the base-catalyzed self-condensation of ethyl acetoacetate. Two molecules of ethyl acetoacetate react to form the pyrone ring structure of dehydroacetic acid, with the elimination of ethanol and water.

Experimental Protocols

Materials and Equipment:

-

Ethyl acetoacetate (freshly distilled)

-

Sodium bicarbonate

-

Ethanol

-

5N Sodium hydroxide solution

-

Dilute sulfuric acid

-

Activated charcoal

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filter funnel and filter paper

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, NMR)

Procedure:

1. Reaction Setup:

-

In a 250 mL round-bottom flask, combine 20 g of freshly distilled ethyl acetoacetate and a catalytic amount of sodium bicarbonate.

-

Add a few boiling chips to ensure smooth boiling.

-

Fit the flask with a reflux condenser.

2. Reflux:

-

Heat the reaction mixture to boiling and maintain a gentle reflux for approximately 6 hours.

3. Distillation and Isolation:

-

After the reflux period, arrange the apparatus for distillation.

-

Heat the mixture and distill off the unreacted ethyl acetoacetate and ethanol byproduct up to a temperature of 200°C.

-

Allow the dark brown residue in the flask to cool, during which it should solidify into a crystalline mass.

4. Purification:

-

To the solidified residue, add a 5N sodium hydroxide solution and a small amount of activated charcoal.

-

Heat the mixture to boiling and filter it while hot to remove the charcoal and other insoluble impurities.

-

Allow the filtrate to cool, which will cause the sodium salt of dehydroacetic acid to crystallize.

-

Collect the crystals by filtration.

-

Dissolve the collected sodium salt in water and acidify the solution with dilute sulfuric acid. This will precipitate the dehydroacetic acid.

-

Filter the precipitated dehydroacetic acid, wash it with cold water, and dry it thoroughly.

-

For further purification, the crude dehydroacetic acid can be recrystallized from ethanol.

Safety Precautions:

-

Ethyl acetoacetate is flammable and can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5][6]

-

Sodium hydroxide and sulfuric acid are corrosive. Handle with care and appropriate PPE.

-

The reaction should be performed with adequate ventilation.

Data Presentation

| Parameter | Value | Reference |

| Reactant | Ethyl Acetoacetate | |

| Catalyst | Sodium Bicarbonate | |

| Reaction Time | 6 hours | [7] |

| Reaction Temp. | Boiling/Reflux | [7] |

| Product | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Appearance | Colorless needles/White crystalline powder | [1][7] |

| Yield | ~80% (after recrystallization) | [7] |

| Melting Point | 108-109°C | [1][7] |

| Boiling Point | 269-270°C | [1][7] |

Characterization Data:

-

Infrared (IR) Spectroscopy: Characteristic peaks for the hydroxyl group, carbonyl groups (lactone and acetyl), and carbon-carbon double bonds are expected.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show distinct signals for the methyl protons, the vinyl proton, and the enolic hydroxyl proton.

-